molecular formula C21H17ClN6O5 B2947603 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207058-66-9

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2947603
CAS No.: 1207058-66-9
M. Wt: 468.85
InChI Key: FQHMTZKDHOTNNN-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic system featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a 1,2,4-oxadiazole moiety. The structure includes a 4-chlorophenyl group at the 3-position of the oxadiazole ring and a 3,4-dimethoxyphenyl substituent at the 5-position of the pyrrolo-triazole scaffold. Its synthesis typically involves 1,3-dipolar cycloaddition between azidomethyl oxadiazoles and maleimide derivatives, as described in analogous protocols for related dihydropyrrolo-triazole diones . The compound’s design leverages bioisosteric principles to enhance metabolic stability and target affinity, with the oxadiazole ring contributing to π-π stacking interactions and the dimethoxyphenyl group modulating electronic properties .

Properties

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O5/c1-31-14-8-7-13(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)11-3-5-12(22)6-4-11/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHMTZKDHOTNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the chlorophenyl group, and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrrolo[3,4-d][1,2,3]triazole Derivatives with Varied Aryl Substituents

Compound A : 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-nitrophenyl)-pyrrolo-triazole-4,6-dione

  • Structural Differences : Replaces the 4-chlorophenyl and 3,4-dimethoxyphenyl groups with 4-fluorophenyl and 4-nitrophenyl, respectively.
  • Activity: Exhibits reduced anti-protozoal activity (IC₅₀ = 8.2 µM against Trypanosoma brucei) compared to the target compound (IC₅₀ = 3.5 µM), highlighting the importance of electron-donating methoxy groups for potency .

Compound B : 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dichlorophenyl)-pyrrolo-triazole-4,6-dione

  • Structural Differences : Substitutes chlorine with bromine on the oxadiazole ring and replaces dimethoxy with dichloro on the aryl group.
  • Activity : Shows comparable cytotoxicity (IC₅₀ = 2.8 µM vs. HepG2) but higher lipophilicity (LogP = 3.9 vs. 2.7), suggesting trade-offs between bioavailability and efficacy .

Triazole-Oxadiazole Hybrids with Modified Cores

Compound C: 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-pyrrolo[3,4-d]isoxazole-4,6-dione

  • Structural Differences: Replaces the triazole core with isoxazole and introduces dimethylamino and methyl groups.
  • Activity : Demonstrates moderate anti-inflammatory activity (IC₅₀ = 12.4 µM for COX-2 inhibition) but lacks the protozoal activity observed in the target compound, underscoring the triazole ring’s role in targeting parasitic enzymes .

Compound D : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-dihydro-pyrazolo[3,4-d]triazine

  • Structural Differences : Substitutes the pyrrolo-triazole with a pyrazolo-triazine core.
  • Activity : Exhibits potent kinase inhibition (IC₅₀ = 0.9 µM for EGFR) but lower solubility (0.05 mg/mL vs. 0.3 mg/mL for the target compound), emphasizing the pyrrolo-triazole scaffold’s balance between potency and physicochemical properties .

Triazole Derivatives with Click Chemistry Modifications

Compound E : Erlotinib-1,2,3-triazole conjugates

  • Structural Differences : Attaches a triazole ring to erlotinib’s terminal alkyne via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Activity: Shows enhanced IDO1 inhibitory activity (IC₅₀ = 0.7 µM) compared to non-triazole erlotinib derivatives (IC₅₀ = 5.2 µM), illustrating the triazole’s utility in improving target engagement .

Key Research Findings and Data Tables

Table 1: Anti-Parasitic and Cytotoxic Activities of Selected Analogues

Compound Anti-T. brucei IC₅₀ (µM) HepG2 Cytotoxicity IC₅₀ (µM) LogP
Target Compound 3.5 1.71 2.7
Compound A 8.2 4.3 2.1
Compound B 4.1 2.8 3.9
Compound C >50 17.8 3.2
Compound D N/A 0.9 4.5

Table 2: Pharmacokinetic Parameters

Compound Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, min)
Target Compound 0.3 88 45
Compound B 0.1 92 28
Compound E 0.6 75 62

Mechanistic and Structural Insights

  • Core Rigidity : The pyrrolo-triazole system’s fused rings restrict conformational flexibility, improving binding to parasitic proteases while maintaining metabolic stability .
  • Click Chemistry Derivatives : Triazole-linked compounds (e.g., Compound E) demonstrate how modular synthesis can fine-tune selectivity for human vs. parasitic targets .

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